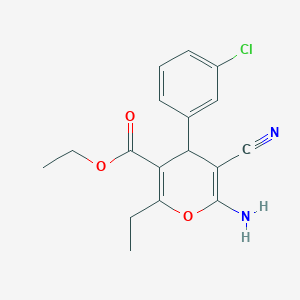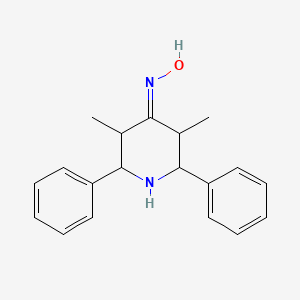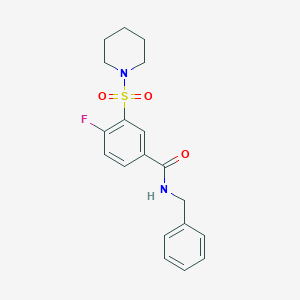
4-(2,4-di-4-morpholinyl-3,5-dinitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-di-4-morpholinyl-3,5-dinitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone, commonly known as DNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It was first synthesized in the early 1980s and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用機序
DNQX acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory signal. This leads to a decrease in synaptic transmission and a reduction in neuronal activity.
Biochemical and physiological effects:
DNQX has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of glutamate receptors in synaptic plasticity, long-term potentiation, and learning and memory. It has also been shown to have neuroprotective effects in various models of neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using DNQX in lab experiments is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows for precise manipulation of neuronal activity and synaptic transmission. However, one limitation is that DNQX is not specific to the AMPA subtype and can also block kainate receptors at higher concentrations.
将来の方向性
There are several future directions for research involving DNQX. One area of interest is the role of glutamate receptors in psychiatric disorders such as depression and anxiety. Another area is the development of more specific and potent antagonists for the different subtypes of glutamate receptors. Additionally, the use of DNQX in combination with other drugs or therapies may provide new insights into the treatment of neurological and psychiatric disorders.
合成法
DNQX can be synthesized using a multi-step process starting from 2,4-dimethoxynitrobenzene. The synthesis involves several reactions including nitration, reduction, and cyclization. The final product is obtained as a white crystalline powder with a purity of over 99%.
科学的研究の応用
DNQX has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of functions including learning and memory, synaptic plasticity, and neurodegeneration.
特性
IUPAC Name |
4-[(2,4-dimorpholin-4-yl-3,5-dinitrophenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O7/c30-20-15-27(18-4-2-1-3-17(18)24-20)14-16-13-19(28(31)32)22(26-7-11-36-12-8-26)23(29(33)34)21(16)25-5-9-35-10-6-25/h1-4,13H,5-12,14-15H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQPYZUFDMZAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C=C2CN3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])N5CCOCC5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimorpholin-4-yl-3,5-dinitrophenyl)methyl]-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)


![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)

![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)

![5-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5208823.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)